
N-Methoxypyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxamide, N-methoxy-(9CI) is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazinecarboxamide, where the amide nitrogen is substituted with a methoxy group
Vorbereitungsmethoden
The synthesis of Pyrazinecarboxamide, N-methoxy-(9CI) typically involves the amidation of pyrazinecarboxylic acid with methoxyamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid . Non-catalytic amidation can be achieved under mild conditions using reagents like isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Analyse Chemischer Reaktionen
Pyrazinecarboxamide, N-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxamide, N-methoxy-(9CI) has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antitubercular activity.
Materials Science: It is employed in the synthesis of polymeric copper complexes and other coordination compounds.
Biological Studies: It is used to study liver toxicity prevention and mechanisms of resistance in Mycobacterium tuberculosis.
Industrial Applications: It is utilized in the development of mycobacteria identification kits and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of Pyrazinecarboxamide, N-methoxy-(9CI) involves its conversion to pyrazinoic acid in the target organism. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions at acidic pH levels in Mycobacterium tuberculosis . This disruption interferes with the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .
Vergleich Mit ähnlichen Verbindungen
Pyrazinecarboxamide, N-methoxy-(9CI) can be compared with other similar compounds such as:
Pyrazinamide: A well-known antitubercular agent that also converts to pyrazinoic acid in the body.
Isoniazid: Another antitubercular drug that inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis.
Ethambutol: Used in combination with other drugs to treat tuberculosis by inhibiting cell wall synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.
The uniqueness of Pyrazinecarboxamide, N-methoxy-(9CI) lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
115110-16-2 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-9-6(10)5-4-7-2-3-8-5/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
YCHXQBQMGXGUCO-UHFFFAOYSA-N |
SMILES |
CONC(=O)C1=NC=CN=C1 |
Kanonische SMILES |
CONC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


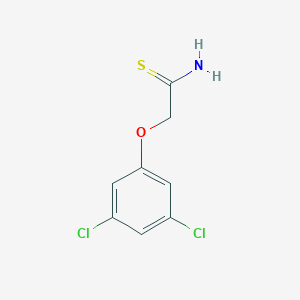
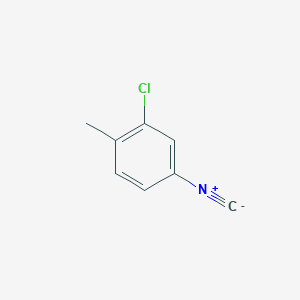
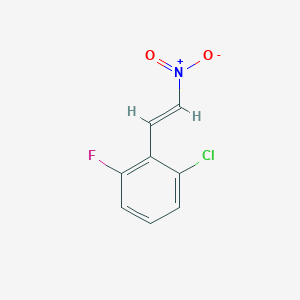


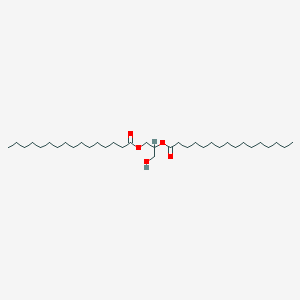
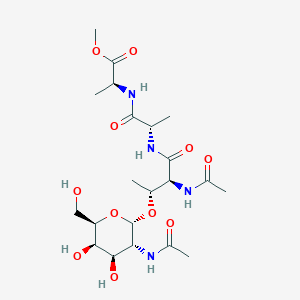
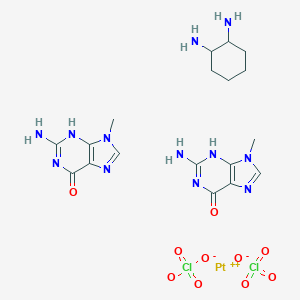
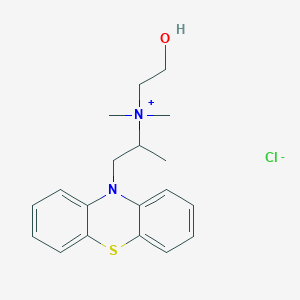
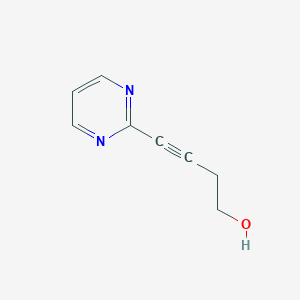

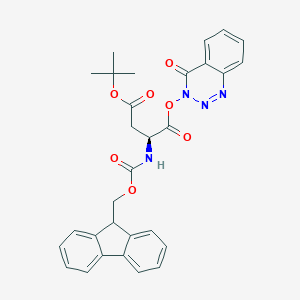
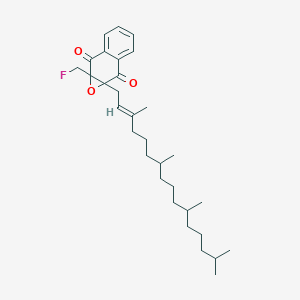
![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)
